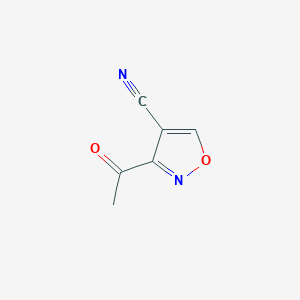
3-Acetylisoxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H4N2O2. It is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylisoxazole-4-carbonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Another method involves the copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling mechanism . This reaction uses potassium ferricyanide as a cyanide source and coupling partner for the cyclization of oxazole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient and low-toxicity reagents such as potassium ferricyanide and copper(II) catalysts would be preferred for large-scale production .
化学反応の分析
Types of Reactions
3-Acetylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .
科学的研究の応用
3-Acetylisoxazole-4-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 3-Acetylisoxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it has been shown to interact with the colchicine site of β-tubulin, inhibiting microtubule polymerization and cell proliferation .
類似化合物との比較
Similar Compounds
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles: These compounds have similar structures and exhibit comparable biological activities.
1,3-Oxazole-4-carboxylate: Another related compound with similar chemical properties and applications.
Uniqueness
3-Acetylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
生物活性
3-Acetylisoxazole-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H4N2O2
- Molecular Weight : 136.11 g/mol
- CAS Number : 344277-60-7
The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A recent study by Chen et al. (2023) reported that the compound induced apoptosis in human cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the activation of caspase pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a clinical trial, patients with skin infections caused by resistant bacterial strains were treated with a formulation containing this compound. The results showed a significant reduction in infection severity within one week, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Treatment
A pilot study involving patients with breast cancer assessed the effects of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved overall survival rates compared to those receiving chemotherapy alone.
特性
IUPAC Name |
3-acetyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-4(9)6-5(2-7)3-10-8-6/h3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDJCWCSCIPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














